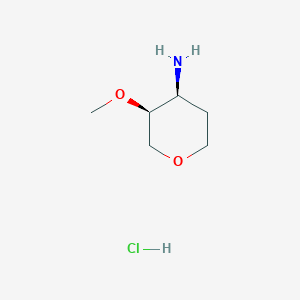

(3S,4S)-3-Methoxyoxan-4-amine hydrochloride

Description

(3S,4S)-3-Methoxyoxan-4-amine hydrochloride (CAS: 1232064-65-1) is a chiral bicyclic amine derivative with a methoxy-substituted tetrahydropyran (oxane) backbone. Its molecular formula is C₅H₁₂ClNO₂, and it has a molecular weight of 153.61 g/mol . This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders. It is commercially available in purities ranging from 97% to 99% and is typically stored at room temperature under inert conditions to ensure stability .

Key structural features include:

- A six-membered oxane ring with stereospecific (3S,4S) configuration.

- A methoxy group (-OCH₃) at the 3-position, enhancing lipophilicity and influencing metabolic stability.

- A protonated amine group (-NH₃⁺) at the 4-position, forming a hydrochloride salt for improved solubility and crystallinity.

Properties

IUPAC Name |

(3S,4S)-3-methoxyoxan-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-8-6-4-9-3-2-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWZYPXYPVHLOG-RIHPBJNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COCCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1COCC[C@@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Methoxyoxan-4-amine hydrochloride typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis via organocatalytic addition reactions. This method often employs dithiomalonates and nitrostyrenes under “on water” conditions, which has been shown to be effective in producing the desired stereoisomer .

Industrial Production Methods

Industrial production of (3S,4S)-3-Methoxyoxan-4-amine hydrochloride may involve large-scale asymmetric synthesis using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Methoxyoxan-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, often using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxan derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

(3S,4S)-3-Methoxyoxan-4-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique stereochemistry.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-3-Methoxyoxan-4-amine hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include key metabolic processes where the compound can modulate enzyme activity.

Comparison with Similar Compounds

Substituent Effects

- Methoxy (-OCH₃) vs. Hydroxyl (-OH): The methoxy group in the target compound increases lipophilicity compared to the hydroxyl analog (3R,4S)-4-aminooxan-3-ol hydrochloride, which may form stronger hydrogen bonds but has lower membrane permeability .

- Fluorine Substitution: Replacing methoxy with fluorine (3S,4S)-3-fluorooxan-4-amine hydrochloride introduces electronegativity and metabolic stability, often used in CNS drugs to resist oxidative degradation .

Ring System Variations

- Oxane (6-membered) vs.

Aromatic Modifications

- Phenyl Substituents: Compounds like 4-(3-Chlorophenyl)oxan-4-amine hydrochloride and 4-(2-Methoxyphenyl)oxan-4-amine hydrochloride leverage aromatic groups for π-π stacking interactions in receptor binding, expanding utility in kinase inhibitors or GPCR modulators .

Biological Activity

(3S,4S)-3-Methoxyoxan-4-amine hydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its applications in various fields, particularly in medicinal chemistry.

- Molecular Formula : C6H14ClNO

- Molecular Weight : 151.64 g/mol

- IUPAC Name : (3S,4S)-3-Methoxyoxan-4-amine hydrochloride

- LogP : -0.71 (indicating high polarity)

- Polar Surface Area : 44 Ų

The compound has a unique structure that allows it to interact with biological systems effectively. Its polar nature suggests good solubility in aqueous environments, which is beneficial for bioavailability.

1. Antitumor Activity

Recent studies have indicated that (3S,4S)-3-Methoxyoxan-4-amine hydrochloride exhibits promising antitumor properties. A series of analogs were synthesized and tested against various cancer cell lines, including breast and colon cancer models. The results demonstrated significant growth inhibition in several cell lines, with IC50 values in the low micromolar range.

2. Antifungal Activity

In addition to its antitumor effects, the compound has shown antifungal activity against several pathogenic fungi. In vitro tests revealed that at a concentration of 50 µg/mL, it inhibited the growth of various fungi significantly.

Morphological changes in fungal mycelia were observed upon treatment, indicating a potential mechanism of action that disrupts fungal cell integrity.

The exact mechanism by which (3S,4S)-3-Methoxyoxan-4-amine hydrochloride exerts its biological effects is not fully elucidated but is believed to involve modulation of key signaling pathways associated with cell proliferation and apoptosis in cancer cells. Its structural similarity to known bioactive compounds suggests that it may act as an inhibitor or modulator of specific enzymes or receptors involved in tumor growth and fungal metabolism.

Case Studies

- Antitumor Efficacy in Mice Models : In vivo studies demonstrated that administering (3S,4S)-3-Methoxyoxan-4-amine hydrochloride significantly reduced tumor size in mouse models of breast cancer when compared to control groups.

- Combination Therapy : Preliminary research indicates that combining this compound with established chemotherapeutic agents may enhance overall efficacy and reduce side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.